molecular formula C₁₅H₂₁NO₄ B1145060 Benzyl 3-(Boc-amino)propanoate CAS No. 88574-54-3

Benzyl 3-(Boc-amino)propanoate

Cat. No. B1145060
CAS RN: 88574-54-3
M. Wt: 279.33
InChI Key:
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Description

Benzyl 3-(Boc-amino)propanoate is a chemical compound with the molecular formula C15H21NO4 . It has a molecular weight of 279.34 .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 279.34 .

Scientific Research Applications

Asymmetric Synthesis

Benzyl 3-(Boc-amino)propanoate plays a critical role in the asymmetric synthesis of various compounds. For instance, it has been used in the synthesis of fluorinated L-tyrosine and meta-L-tyrosines, showcasing its utility in creating complex molecules with high precision and efficiency. The key steps involve the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives, highlighting its importance in introducing asymmetry into molecules (Monclus, Masson, & Luxen, 1995).

Continuous Flow Chemistry

In continuous flow systems, this compound contributes to the efficient and scalable production of chiral products. This approach has been demonstrated in the asymmetric reduction of aromatic ketone, where large quantities of optically pure alcohol were produced using a polymer-supported catalyst. Such applications underscore its role in enhancing the efficiency and scalability of chemical processes (Itsuno et al., 1986).

Hydrogel Modification

The compound's versatility extends to the modification of hydrogels through condensation reactions with amine compounds, leading to polymers with increased swelling degrees and thermal stability. These modified polymers exhibit promising antibacterial and antifungal activities, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).

Enantiomer Separation

This compound is also instrumental in the enantioselective synthesis and separation of amino acid derivatives. Its application in creating N-protected derivatives of amino acids facilitates the development of chiral compounds, critical for pharmaceutical applications and the study of biological systems (Solymár, Kanerva, & Fülöp, 2004).

Novel Amino Acid Synthesis

Its use in synthesizing novel amino acids and their protected derivatives as building blocks for peptidomimetics and combinatorial chemistry highlights its significance in expanding the toolbox for peptide and protein engineering. This facilitates the exploration of new therapeutic agents and biomaterials (Pascal et al., 2000).

Mechanism of Action

Safety and Hazards

The safety information for Benzyl 3-(Boc-amino)propanoate includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305+351+338, and P302+352 .

Future Directions

The use of Boc-protected amines and amino acids, such as Benzyl 3-(Boc-amino)propanoate, is a common practice in organic synthesis . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected compounds .

properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCQQYJTWFNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-t-Butyloxycarbonyl-β-alanine (2.0 g, 10.6 mmol) in methylene chloride (50 mL) was treated with benzyl alcohol (1.66 mL, 26.0 mmol), N,N-dicyclohexylcarbodiimide (2.39 g, 11.6 mmol) and N,N-dimethylaminopyridine (1.42 g, 11.6 mmol) and the subsequent reaction mixture was stirred at room temperature for 54 h. The reaction mixture was filtered and evaporated at reduced pressure. The residue was purified using flash chromatography (silica gel, 50% ethyl acetate/hexane) to yield the title compound (25) (2.43 g, 82%). 1H NMR (CDCl3) ε 1.47 (s, 9H), 2.61 (t, 2H, J=6 Hz), 3.45 (q, 2H, J=7.5 Hz), 5.15 (br s, 1H), 5.27 (s, 2H), 7.43 (s, 5H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
2.39 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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